Rilpivirine

Descripción

Propiedades

IUPAC Name |

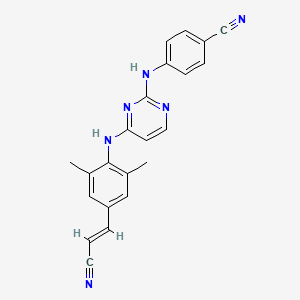

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198189 | |

| Record name | Rilpivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1mg/ml, Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0) | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly yellow crystalline powder, White to off-white powder | |

CAS No. |

500287-72-9 | |

| Record name | Rilpivirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500287-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilpivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((4-((4-[(E)-2-Cyanoethenyl]- 2,6-dimethylphenyl)amino) pyrimidin-2-yl)amino) benzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILPIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI96A8X663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241-243°C, 242 °C | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Early Synthetic Routes and Limitations

Initial synthetic routes for this compound, as disclosed in patents such as WO 03/016306, relied on the condensation of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (2 ) with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (3 ) in high-boiling solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (95–150°C) over prolonged durations (17–69 hours). These methods achieved moderate yields (68.6–71.4%) but faced criticism for:

- Environmental concerns : Use of Class II solvents (e.g., NMP) with high boiling points (>200°C), complicating solvent recovery and increasing waste.

- Operational inefficiencies : Extended reaction times (up to 69 hours) and multi-step sequences lowering overall yields (18.5%).

- Byproduct formation : Generation of cis-isomers (0.7%) requiring additional purification steps.

Key Intermediates and Their Synthesis

The synthesis of this compound hinges on two intermediates:

- (2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride ( 2) : Typically derived from 4-amino-3,5-dimethylbenzaldehyde via Knoevenagel condensation with cyanoacetamide, followed by hydrochloride salt formation.

- 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile ( 3) : Synthesized through a fusion reaction between 2-(methylthio)-4(3H)-pyrimidinone (11 ) and p-aminobenzonitrile (12 ), followed by chlorination with phosphorus oxychloride (POCl₃).

Table 1: Traditional Synthesis of this compound (Pre-2019 Methods)

| Parameter | Conditions | Yield | Limitations |

|---|---|---|---|

| Solvent | NMP or acetonitrile | 68.6% | High boiling point, toxicity |

| Temperature | 95–150°C | – | Energy-intensive |

| Reaction Time (Step 6) | 69 hours | – | Industrial scalability issues |

| Overall Yield | 18.5% | – | Multi-step inefficiencies |

Microwave-Assisted Synthesis: A Paradigm Shift

Optimization of the Final Amination Step

The 2021 PMC study revolutionized the final step by replacing conventional heating with microwave irradiation. Key modifications included:

- Solvent substitution : Acetonitrile (b.p. 82°C) replaced NMP, reducing toxicity and easing solvent recovery.

- Reaction time reduction : From 69 hours to 90 minutes, enhancing throughput.

- Yield improvement : The amination yield increased to 71%, elevating the overall yield to 21%.

Mechanistic Insight : Microwave irradiation accelerates molecular dipole rotation, facilitating faster nucleophilic substitution between 2 and 3 . Orthogonal experiments identified optimal parameters: 120°C, 300 W, and acetonitrile as the solvent.

Environmental and Industrial Advantages

- Reduced solvent waste : Acetonitrile’s lower boiling point simplifies distillation and reuse.

- Energy efficiency : Shorter reaction times cut energy consumption by ~70%.

- Scalability : Gram-scale production demonstrated compatibility with pilot-scale reactors.

Table 2: Microwave vs. Traditional Amination

| Parameter | Microwave Method | Traditional Method |

|---|---|---|

| Solvent | Acetonitrile | NMP |

| Temperature | 120°C | 95–150°C |

| Time | 90 minutes | 69 hours |

| Yield | 71% | 68.6% |

| cis-Isomer Formation | <0.5% | 0.7% |

Green Chemistry Innovations in Patent WO2020084142A1

Novel Protecting Group Strategy

The 2019 patent introduced a four-step process using tert-butyloxycarbonyl (Boc) as an amine-protecting group to streamline synthesis:

- Protection : Reacting 2 with di-tert-butyl dicarbonate to form Boc-protected intermediate II .

- Coupling : Intermediate II reacts with 2,4-dichloropyrimidine to yield III .

- Deprotection-Amination : Simultaneous Boc removal and reaction with 4-aminobenzonitrile in glacial acetic acid/HCl produces this compound hydrochloride.

Advantages :

Industrial Scalability and Yield

- Overall yield : 60% after recrystallization (vs. 21% in microwave method).

- Purity : 96.5% HPLC purity without chromatography.

- Solvent volume : Reduced by 40% compared to prior methods, lowering production costs.

Table 3: Comparative Analysis of Patent vs. Traditional Methods

| Parameter | Patent WO2020084142A1 | Pre-2019 Methods |

|---|---|---|

| Steps | 4 | 6 |

| Solvent Class | III | II |

| Overall Yield | 60% | 18.5–21% |

| Reaction Time | 55–60 hours | 69–72 hours |

| Byproduct Formation | <1% | 0.7–2% |

Critical Analysis of Solvent and Catalyst Systems

Solvent Impact on Reaction Kinetics

- NMP vs. Acetonitrile : While NMP’s high polarity favors solubility, its high boiling point (202°C) complicates reuse. Acetonitrile’s lower polarity is offset by microwave acceleration.

- Ethanol/Water Mixtures : Patent methods utilize these for polymorph control, achieving Form A with 99% enantiomeric excess.

Análisis De Reacciones Químicas

Key Synthetic Steps

-

Starting Materials : The synthesis often begins with 2,4-dichloropyrimidine, which can be derived from uracil and phosphorus (V) oxychloride .

-

Reaction Overview :

Reaction Conditions

-

High temperatures (140-150°C) and extended reaction times (55-60 hours) are often required for optimal yields .

-

Recent advancements have introduced microwave-assisted synthesis methods that significantly reduce reaction times and improve yields .

Metabolism and Biochemical Reactions

This compound undergoes extensive metabolism primarily through the liver enzyme CYP3A4, resulting in several metabolites:

-

Metabolites : Major metabolites include M1, M2, M3, and M4, resulting from hydroxylation and subsequent glucuronidation by UGT enzymes .

Interaction with Reverse Transcriptase

This compound's binding to reverse transcriptase involves several kinetic parameters:

-

Binding Kinetics : Studies have shown that mutations in the reverse transcriptase enzyme can affect the binding affinity of this compound. For example, mutations E138K and M184I lead to reduced susceptibility to the drug due to altered binding dynamics .

Resistance Mechanisms

The emergence of resistance mutations can significantly impact the efficacy of this compound treatment:

-

Mutations : The E138K mutation in particular has been noted to disrupt the binding site for this compound, thereby reducing its effectiveness .

Data Tables

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Rilpivirina funciona uniéndose a la enzima transcriptasa inversa del VIH-1, bloqueando así las actividades de la ADN polimerasa dependiente de ARN y dependiente de ADN. Esta inhibición previene la replicación del virus . La alta potencia del compuesto y su perfil de resistencia reducido se atribuyen a su flexibilidad conformacional interna y a la plasticidad de su sitio de unión .

Comparación Con Compuestos Similares

Comparison with Efavirenz

Efficacy and Resistance

- Viral Suppression : In treatment-naïve patients, rilpivirine and efavirenz showed comparable viral load reductions (HIV-1 RNA <50 copies/mL) at 48 weeks. However, this compound had higher virological failure rates in patients with baseline viral loads >100,000 copies/mL (RR: 1.70; 95% CI: 1.21–2.38) .

- Resistance Profiles :

- This compound selects for RT mutations E138K (compensatory for NRTI resistance) and M184I (NRTI-associated), whereas efavirenz predominantly selects K103N .

- E138K restores viral fitness in NRTI-resistant strains, complicating this compound-based regimens in patients with pre-existing NRTI resistance .

Comparison with Etravirine

Structural and Resistance Differences

- Class : Both this compound and etravirine belong to the diarylpyrimidine (DAPY) class, but etravirine requires ≥3 mutations (e.g., V90I, Y181C, G190A ) for resistance .

- Potency : this compound has superior activity against WT RT (EC₅₀: 0.4 nM vs. etravirine’s 1.2 nM) but is more susceptible to E138K .

Clinical Use

- Etravirine is reserved for treatment-experienced patients due to its high genetic barrier, while this compound is preferred in first-line therapy for its tolerability .

Comparison with Investigational NNRTIs

Catechol Diether Compounds

- Compounds 1–3 (catechol diethers) retain nanomolar potency against K101P mutants, where this compound’s activity drops 1,000-fold (IC₅₀: 1,000 nM vs. 15 nM for WT) .

- Structural analysis shows these compounds avoid salt-bridge disruptions (e.g., E138-K101 ) that impair this compound binding .

Pyrimidine Analogues

- Analogues 7, 11, 13 maintain activity against Y188L and E138K mutants, with 4–14-fold potency loss vs. This compound’s 6–15-fold loss .

Resistance Profiles and Cross-Resistance

Key Mutations

| Mutation | Impact on this compound | Impact on Efavirenz | Impact on Etravirine |

|---|---|---|---|

| E138K | High resistance | None | Moderate resistance |

| K103N | None | High resistance | None |

| Y181C | Moderate resistance | High resistance | High resistance |

| G190E | High resistance | High resistance | High resistance |

Cross-Resistance Implications

- G190E confers cross-resistance to all NNRTIs, including this compound and etravirine .

- Resistance to this compound often precludes future NNRTI use due to overlapping mutation pathways (e.g., E138K, Y181C ) .

Pharmacokinetics and Drug Interactions

Key Interactions

- Acid Suppressants : Proton pump inhibitors reduce this compound absorption (pH-dependent solubility) .

- Rifampicin : Coadministration decreases this compound exposure by 80%; contraindicated .

- CYP3A4 Inducers/Inhibitors : this compound is a CYP3A4 substrate; dose adjustments needed with strong inducers (e.g., carbamazepine) .

Pregnancy Considerations

- This compound exposure decreases by 40–50% during the third trimester due to CYP3A4 induction and albumin changes, risking subtherapeutic levels .

Structural Insights and Drug Design

This compound’s (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile moiety enables flexible binding in the NNRTI pocket, accommodating RT mutations . Modifications to its pyrimidine and benzonitrile groups (e.g., catechol diethers) enhance potency against resistant strains .

Actividad Biológica

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1. Its unique pharmacological properties and emerging therapeutic applications beyond HIV treatment have garnered significant research interest. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and potential repurposing for other diseases, particularly cancer.

This compound functions by binding non-competitively to the reverse transcriptase enzyme of HIV-1. This binding occurs at the NNRTI binding pocket, leading to conformational changes that inhibit the enzyme's function, thereby blocking viral replication. The compound exhibits a high affinity for both wild-type and certain resistant strains of HIV-1 due to its structural characteristics, which include a cyanovinyl moiety that enhances its binding potency .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has pH-dependent solubility and poor oral bioavailability, which can be enhanced when taken with food. It is primarily metabolized by the CYP3A4 enzyme, and its half-life allows for once-daily dosing in treatment regimens .

Efficacy in HIV Treatment

This compound has been demonstrated to maintain viral suppression effectively in various clinical trials. For instance, in the LATTE-2 study, patients receiving long-acting injectable formulations of cabotegravir and this compound maintained high rates of virologic response over five years .

Table 1: Summary of Key Clinical Trials Involving this compound

Anti-Leukaemic Activity

Recent studies have uncovered potential anti-cancer properties of this compound, particularly its inhibitory effects on Aurora A kinase, which is involved in cell cycle regulation and is often overexpressed in cancers like acute myeloid leukaemia (AML). In vitro studies showed that this compound inhibited the proliferation of AML cells in a concentration-dependent manner and induced apoptosis through G2/M cell-cycle arrest. In vivo studies using HL-60 xenograft models demonstrated significant tumor growth inhibition without notable toxicity .

Case Study: this compound in AML Treatment

A study published in February 2023 highlighted the anti-leukaemic effects of this compound, showing that it could enhance the efficacy of traditional chemotherapeutics like cytarabine. The study reported a significant reduction in tumor size and improved survival rates in treated subjects .

Safety Profile

The safety profile of this compound has been generally favorable across studies. Adverse events are typically mild and manageable. In long-term studies involving adolescents, no serious adverse events were reported after initial treatment periods, indicating that this compound does not adversely affect growth or pubertal development .

Q & A

Q. What experimental design considerations are critical when evaluating rilpivirine's pharmacokinetics in pregnant populations?

Pharmacokinetic studies in pregnancy require longitudinal sampling to account for trimester-specific physiological changes (e.g., increased plasma volume, altered CYP3A4 activity). Evidence from Clinical Infectious Diseases highlights that this compound exposure decreases in the third trimester, necessitating dose adjustments or therapeutic drug monitoring to prevent virologic failure . Studies should include postpartum follow-up to assess recovery of drug exposure levels.

Q. How do baseline viral load and adherence rates influence this compound's virologic efficacy?

Pooled Phase III trial data demonstrate that patients with baseline HIV-1 RNA ≤100,000 copies/mL and adherence >95% achieve comparable efficacy to efavirenz. However, suboptimal adherence or baseline viral loads >100,000 copies/mL correlate with higher virologic failure rates due to this compound's lower genetic barrier to resistance . Methodologically, adherence should be quantified using tools like M-MASRI (Modified Medication Adherence Self-Report Inventory) to stratify risk.

Q. What are the primary drug interactions limiting this compound's clinical utility?

this compound’s solubility is pH-dependent; concomitant use with proton pump inhibitors (PPIs) or CYP3A4 inducers (e.g., rifampicin) reduces bioavailability. Pharmacokinetic studies recommend avoiding PPIs and increasing this compound doses to 50 mg/day with rifabutin . Researchers must screen for comedications affecting gastric pH or CYP pathways in trial protocols.

Advanced Research Questions

Q. How can methodological approaches resolve contradictions in this compound's exposure-efficacy relationship across subpopulations?

Post hoc analyses of Phase III trials reveal that pregnancy and CYP3A4-inducing agents reduce this compound exposure, mirroring virologic failure risks observed in non-adherent populations . Advanced studies should employ population pharmacokinetic modeling (e.g., NONMEM) to identify covariates (e.g., BMI, hepatic function) and optimize dosing regimens.

Q. What experimental models elucidate this compound's off-target effects on adipokine secretion and metabolic pathways?

In vitro studies using human adipocytes show that this compound at 10 µM significantly alters interleukin-8 (IL-8) and adiponectin release, suggesting pro-inflammatory effects. Researchers should combine transcriptomic profiling (RNA-seq) with cytokine multiplex assays to map signaling pathways affected by this compound .

Q. How can resistance-associated mutations (RAMs) to this compound inform cross-resistance within the NNRTI class?

RAMs at positions E138, Y181, and M230 confer this compound resistance and reduce susceptibility to etravirine and doravirine. Deep sequencing of virologic failure isolates reveals that ≥2 RAMs often preclude future NNRTI use. Methodologically, phenotypic assays (e.g., PhenoSense) and structural modeling (e.g., molecular docking) can predict cross-resistance patterns .

Q. What analytical techniques validate this compound's isomer stability and degradation profiles in pharmaceutical formulations?

Ultra-high-performance liquid chromatography (UHPLC) with PDA-ESI-MS detects (E)/(Z) isomerization and degradation products (e.g., dimer impurities). Forced degradation studies under acid/base/oxidative conditions, coupled with mass spectral confirmation, ensure method specificity and robustness for quality control .

Q. How do rodent-specific carcinogenicity findings translate to long-term this compound safety in humans?

Mice studies show hepatocellular neoplasms at exposures 21× human therapeutic levels, but these findings are rodent-specific due to metabolic differences. Advanced toxicology studies should use humanized liver models or in silico toxicogenomics to assess carcinogenic risk .

Methodological Considerations

- Statistical Analysis : Use stratified Cox proportional hazards models to assess time-to-virologic failure in pooled trial data, adjusting for adherence and baseline covariates .

- Ethical Design : Pregnant population studies require stringent safety monitoring (e.g., fetal growth scans, placental transfer assays) and alignment with Antiretroviral Pregnancy Registry protocols .

- Analytical Validation : UHPLC methods must comply with ICH Q2(R1) guidelines for linearity, precision, and accuracy, with degradation studies under ICH-recommended conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.